molecular formula C8H9N3O2 B2757550 N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide CAS No. 31803-69-7

N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide

Cat. No. B2757550
CAS RN: 31803-69-7
M. Wt: 179.179
InChI Key: JSRPTIDHEAOMNP-UHFFFAOYSA-N
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Description

N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide, also known as NHMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties. It has also been demonstrated to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
In agriculture, this compound has been investigated for its potential use as a pesticide and herbicide. It has been shown to be effective against various pests and weeds, making it a potential alternative to traditional chemical pesticides.
In materials science, this compound has been studied for its potential use in the development of new materials, including polymers and coatings. Its unique chemical properties make it a promising candidate for the synthesis of novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes. It has also been demonstrated to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the modulation of immune responses. It has also been demonstrated to have a protective effect on various organs, including the liver and kidneys.

Advantages and Limitations for Lab Experiments

N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide has several advantages for use in lab experiments, including its low cost, ease of synthesis, and broad range of potential applications. However, it also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide, including the development of new synthetic methods, the investigation of its potential use as a drug delivery system, and the exploration of its applications in nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

N'-[(1Z)-(hydroxyimino)methyl]benzohydrazide can be synthesized through the reaction of benzohydrazide with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds at room temperature, and the resulting product is this compound. The synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.

properties

IUPAC Name

N-[(E)-(hydroxyamino)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(11-9-6-10-13)7-4-2-1-3-5-7/h1-6,13H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRPTIDHEAOMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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